molecular formula C16H13BrN2O B15241189 4-(Benzyloxy)-6-bromoquinolin-3-amine

4-(Benzyloxy)-6-bromoquinolin-3-amine

Cat. No.: B15241189
M. Wt: 329.19 g/mol
InChI Key: DDWDBHRUWGXEQK-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-6-bromoquinolin-3-amine is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-6-bromoquinolin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method is the bromination of 4-(benzyloxy)quinoline followed by amination at the 3-position. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or primary amines under controlled temperatures and solvents .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-6-bromoquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.

Major Products Formed:

Scientific Research Applications

4-(Benzyloxy)-6-bromoquinolin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-6-bromoquinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 4-(Benzyloxy)-6-bromoquinolin-3-amine stands out due to its unique substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and potential biological activities. Its combination of benzyloxy and bromo groups makes it a versatile intermediate for further chemical modifications and applications in various research fields.

Properties

Molecular Formula

C16H13BrN2O

Molecular Weight

329.19 g/mol

IUPAC Name

6-bromo-4-phenylmethoxyquinolin-3-amine

InChI

InChI=1S/C16H13BrN2O/c17-12-6-7-15-13(8-12)16(14(18)9-19-15)20-10-11-4-2-1-3-5-11/h1-9H,10,18H2

InChI Key

DDWDBHRUWGXEQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C=C(C=CC3=NC=C2N)Br

Origin of Product

United States

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